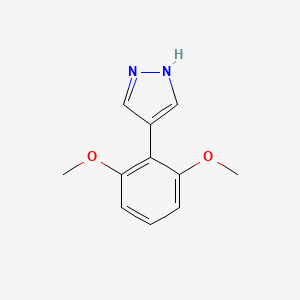

4-(2,6-dimethoxyphenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govresearchgate.net Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. benthamdirect.comnih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgmdpi.comlibretexts.org The stability of the pyrazole ring to metabolic degradation further enhances its appeal as a core component in drug design. nih.gov

Overview of Substituted Pyrazoles in Organic and Inorganic Chemistry

Substituted pyrazoles are not only pivotal in medicinal chemistry but also serve as versatile building blocks in organic synthesis and as ligands in inorganic and organometallic chemistry. pharmaguideline.com The electronic properties and reactivity of the pyrazole ring can be finely tuned through the introduction of various substituents at its carbon and nitrogen atoms. This allows for the synthesis of a diverse library of compounds with tailored chemical and physical characteristics. nih.gov Common synthetic methodologies for accessing substituted pyrazoles include the Knorr pyrazole synthesis and various cross-coupling reactions. jk-sci.comslideshare.netrsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-4-3-5-10(15-2)11(9)8-6-12-13-7-8/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHVQKZDRCJPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Synthesis

The molecular structure of 4-(2,6-dimethoxyphenyl)-1H-pyrazole consists of a central 1H-pyrazole ring substituted at the 4-position with a 2,6-dimethoxyphenyl group.

One plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction . benthamdirect.comjk-sci.com This palladium-catalyzed reaction would involve the coupling of a 4-halopyrazole (such as 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole) with 2,6-dimethoxyphenylboronic acid. The general conditions for such a reaction typically involve a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. nih.gov

Another classical approach is the Knorr pyrazole (B372694) synthesis . rsc.orgslideshare.netrsc.orgslideshare.net While typically used for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, modifications of this approach could potentially be adapted. A related compound, ethyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, has been synthesized via a Knorr cyclocondensation, indicating the feasibility of incorporating the 2,6-dimethoxyphenyl moiety through this type of reaction. youtube.com

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 4-(2,6-dimethoxyphenyl)-1H-pyrazole are not extensively reported. However, some properties can be inferred from the closely related compound, 4-(2-bromo-4,6-dimethoxyphenyl)-1H-pyrazole, for which computed data is available. nih.gov

Table 1: Computed Physicochemical Properties of 4-(2-bromo-4,6-dimethoxyphenyl)-1H-pyrazole

| Property | Value |

| Molecular Weight | 283.12 g/mol |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 282.00039 Da |

| Monoisotopic Mass | 282.00039 Da |

| Topological Polar Surface Area | 47.1 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 230 |

This data is for a related compound and should be considered as an estimation for this compound.

Spectroscopic Characterization

Experimental spectroscopic data for 4-(2,6-dimethoxyphenyl)-1H-pyrazole is not available in the reviewed literature. However, based on the known spectral characteristics of pyrazoles and substituted aromatic compounds, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the pyrazole (B372694) ring protons, the aromatic protons of the dimethoxyphenyl ring, the methoxy (B1213986) group protons, and the N-H proton of the pyrazole. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the dimethoxyphenyl substituent, including the methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the pyrazole and dimethoxyphenyl moieties. |

Applications in Medicinal Chemistry and Material Science

Strategic Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound reveals several viable pathways for its construction. The primary disconnection strategy involves breaking the C4-aryl bond, leading to a pyrazole (B372694) synthon and a 2,6-dimethoxyphenyl synthon. This approach is amenable to modern cross-coupling reactions. Another key disconnection can be made within the pyrazole ring itself, suggesting a synthesis from acyclic precursors through cyclocondensation or multicomponent reactions.

One common retrosynthetic approach involves the disconnection of the C-C bond between the pyrazole C4 position and the 2,6-dimethoxyphenyl ring. This leads back to a 4-halopyrazole intermediate and a corresponding (2,6-dimethoxyphenyl)boronic acid or a similar organometallic reagent, suggesting a Suzuki-Miyaura cross-coupling reaction as a forward synthetic step.

Alternatively, a classical approach involves the disconnection of the N1-C5 and C3-N2 bonds of the pyrazole ring. This leads back to a 1,3-dicarbonyl compound bearing the 2,6-dimethoxyphenyl substituent and a hydrazine (B178648) derivative, pointing towards a Knorr-type pyrazole synthesis.

Classical and Established Pyrazole Synthesis Routes

Cyclocondensation Reactions Involving Hydrazine Derivatives and Dicarbonyl Precursors

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most traditional and widely used methods for constructing the pyrazole core. clockss.org This approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. clockss.org For the synthesis of this compound, this would necessitate a precursor such as 2-(2,6-dimethoxyphenyl)malondialdehyde or a related β-ketoester or β-diketone.

The regioselectivity of the cyclocondensation can be a critical factor, especially when using substituted hydrazines. However, for the synthesis of the target compound with an unsubstituted pyrazole nitrogen, hydrazine hydrate (B1144303) is the reagent of choice. The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid, often with acid or base catalysis to facilitate the condensation and subsequent cyclization.

| Precursor Type | Hydrazine Derivative | Typical Conditions | Ref. |

| 1,3-Diketone | Hydrazine hydrate | EtOH or AcOH, reflux | clockss.org |

| β-Ketoester | Hydrazine hydrate | EtOH, reflux | researchgate.net |

| Enaminodiketone | Substituted hydrazines | EtOH or Toluene, rt | clockss.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 4-arylpyrazoles in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a one-pot synthesis of pyrazolo[3,4-b]quinolines has been achieved through the condensation of 5-aminopyrazoles, aromatic aldehydes, and dimedone. mdpi.com

A common MCR strategy for pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine. researchgate.net To synthesize this compound via this route, 2,6-dimethoxybenzaldehyde (B146518) would be a key starting material. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Environmentally benign catalysts and aqueous reaction media are increasingly being employed in these syntheses. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Ref. |

| Aryl aldehyde | Ethyl acetoacetate | Hydrazine hydrate | [Et3NH][HSO4], solvent-free | 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | researchgate.net |

| Aryl aldehyde | Malononitrile | Hydrazine hydrate | Fly-ash, Water | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Semicarbazide | - | Water, Microwave | Pyrazolo[3,4-b]quinolines | nih.gov |

Advanced Synthetic Techniques Applied to Aryl-Pyrazole Systems

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This is a powerful and versatile method for forming C-C bonds and is particularly well-suited for the synthesis of 4-arylpyrazoles. nih.gov The reaction typically involves the coupling of a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, the key step would be the coupling of a suitable 4-halopyrazole with (2,6-dimethoxyphenyl)boronic acid. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the steric and electronic properties of the coupling partners. nih.gov

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Ref. |

| 4-Bromoanisole | Phenylboronic acid | Pd EnCat | K2CO3 | PhMe/H2O/EtOH | 120 °C (MW) | >98% | durham.ac.uk |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100 °C (MW) | 81% | mdpi.com |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Dioxane | 110 °C | - | nih.gov |

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orghes-so.ch This method can be employed to synthesize 4-alkynylpyrazoles, which can then be hydrogenated to the corresponding 4-alkyl or 4-aryl pyrazoles. For the target molecule, this would involve the synthesis of 4-ethynyl-1H-pyrazole followed by coupling with a 2,6-dimethoxyphenyl halide, or the coupling of a 4-halopyrazole with 1-ethynyl-2,6-dimethoxybenzene. Subsequent reduction of the alkyne would yield the final product.

Buchwald-Hartwig Amination: While primarily used for the formation of C-N bonds to synthesize N-aryl amines and amides, the principles of Buchwald-Hartwig amination are relevant to the broader field of pyrazole functionalization. wikipedia.org This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide. wikipedia.org Although not a direct route to C4-arylpyrazoles, it is a key method for the synthesis of N-substituted pyrazoles and demonstrates the utility of palladium catalysis in modifying the pyrazole scaffold. nih.govnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. dergipark.org.tr The application of microwave irradiation has been successfully demonstrated in various pyrazole synthesis methodologies.

Microwave-assisted Suzuki-Miyaura couplings have been shown to be highly efficient for the synthesis of 4-arylpyrazoles. durham.ac.uknih.gov The use of microwave heating can dramatically reduce the reaction times from hours to minutes. durham.ac.uk Similarly, microwave irradiation has been effectively used in classical cyclocondensation reactions, such as the Knorr pyrazole synthesis, and in multicomponent reactions, often under solvent-free conditions or in environmentally benign solvents like water. nih.govnih.govorganic-chemistry.org

| Reaction Type | Reactants | Conditions | Time | Yield | Ref. |

| Suzuki Coupling | 4'-bromoacetophenone, phenylboronic acid | Pd(II) complex, KOH, EtOH/H2O, 60 W | 2 min | - | nih.gov |

| Suzuki Coupling | 4-bromoanisole, phenyl boronic acid | Pd EnCat, K2CO3, PhMe/H2O/EtOH | 10 min | >98% | durham.ac.uk |

| Pyrazoloquinoline Synthesis | 2-chloroquinoline-3-carbaldehydes, semicarbazide | Water | - | - | nih.gov |

| Pyrazole Synthesis | Chalcones, hydrazine derivatives | - | 3-10 min | 85-95% | nih.gov |

| Paal-Knorr Reaction | 1,4-diketones | - | - | Good | organic-chemistry.org |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and facile scalability. doaj.orgresearchgate.net Its application to pyrazole synthesis has addressed many limitations of conventional batch methods. doaj.orgresearchgate.netmdpi.com

C-H Functionalization Strategies for Regioselective Substitution

Direct C-H functionalization has revolutionized the synthesis of substituted pyrazoles by offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org This strategy allows for the direct introduction of aryl groups and other substituents onto the pyrazole core with high regioselectivity. nih.gov

Strategic C-H arylation, combined with the use of protecting groups, enables the synthesis of fully substituted pyrazoles with complete control over the position of each substituent. nih.gov For instance, the 4-position of the pyrazole ring is known to be the most nucleophilic and readily undergoes electrophilic substitution. nih.gov Conversely, the C5-position has the most acidic C-H bond, allowing for selective deprotonation and subsequent functionalization. nih.gov Palladium-catalyzed direct arylation at the β-position (C4) of N-substituted pyrazoles has been achieved with high regioselectivity using a ligand-free catalyst system. researchgate.net Furthermore, rhodium(III)-catalyzed C-H activation provides a route to diverse pyrazole-core substituted furans. researchgate.net These methods provide a rapid and flexible approach to creating libraries of complex pyrazole derivatives for various applications.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazoles. benthamdirect.comnih.gov These approaches focus on the use of environmentally benign solvents, catalyst-free reactions, and the development of reusable catalysts.

Solvent-Free and Aqueous Medium Reactions

The use of water as a solvent or conducting reactions in the absence of a solvent are key tenets of green chemistry. benthamdirect.comthieme-connect.com Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive medium for organic synthesis. thieme-connect.com Several methods for pyrazole synthesis have been developed that proceed efficiently in aqueous media. thieme-connect.commdpi.comnih.gov For example, the synthesis of tetrasubstituted pyrazoles has been achieved in water using a surfactant like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com

Solvent-free reactions, often facilitated by microwave irradiation or grinding, offer significant environmental benefits by eliminating solvent waste. rsc.orgresearchgate.netresearchgate.netdntb.gov.ua The cycloaddition of diazo compounds to alkynes to form pyrazoles can be carried out under solvent-free conditions with high yields, often requiring no further purification. rsc.org Microwave-assisted synthesis under solvent-free conditions has been shown to be highly efficient, leading to shorter reaction times and improved yields for the preparation of 3,5-disubstituted-1H-pyrazoles. mdpi.comdntb.gov.ua

Catalyst-Free Approaches

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and avoids the use of potentially toxic and expensive metal catalysts. rsc.org Several catalyst-free approaches for pyrazole synthesis have been reported.

One notable example is the thermal 1,3-dipolar cycloaddition of diazo compounds to alkynes, which proceeds simply upon heating to afford pyrazoles in high yields. rsc.org Another strategy involves a temperature-controlled, oxidant-free electrophilic cyclization to produce pyrazoles from common starting materials in good yields. nih.gov This method highlights the ability to achieve divergent synthesis of different pyrazole derivatives by simply adjusting the reaction temperature. nih.gov Additionally, a metal- and oxidant-free [3 + 2] dipolar cycloaddition has been developed for the synthesis of 1H-Pyrazol-5-yl-pyridin-2-yl- doaj.orgrsc.orgasynt.comtriazines. nih.gov

Nanocatalysis and Heterogeneous Catalysis

Nanocatalysts and heterogeneous catalysts are playing an increasingly important role in the green synthesis of pyrazoles. taylorfrancis.comnih.gov These catalysts offer several advantages, including high catalytic activity, large surface area, mild reaction conditions, and ease of separation and recyclability. taylorfrancis.comjsynthchem.com

A variety of nanocatalysts have been employed for pyrazole synthesis. For instance, nano-ZnO has been used for the efficient synthesis of 1,3,5-substituted pyrazoles with impressive yields and short reaction times. mdpi.com Magnetic nanocatalysts, such as Fe₃O₄@CoFe-LDH and iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), have been developed for the synthesis of pyrazole derivatives. jsynthchem.comacs.org These catalysts can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, making them both economical and environmentally friendly. nih.govjsynthchem.comacs.org Other heterogeneous catalysts like nano-titanium dioxide and nano-sized magnesium oxide have also been successfully used in solvent-free or aqueous conditions for pyrazole synthesis. nih.gov

Optimization of Reaction Conditions and Yield Improvement Studies

The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic protocols for this compound and its derivatives. Researchers have systematically investigated various parameters to maximize product yields and regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants from various NMR experiments, a complete assignment of all proton and carbon atoms in this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole ring and the dimethoxyphenyl substituent.

Pyrazole Protons: Due to the rapid tautomeric exchange of the N-H proton between the two nitrogen atoms, the C3 and C5 positions of the pyrazole ring become chemically equivalent on the NMR timescale. bohrium.comresearchgate.net This results in their attached protons (H-3 and H-5) appearing as a single signal, typically a singlet, in the aromatic region. The H-4 proton is absent due to the substitution. The N-H proton itself will appear as a broad singlet, often far downfield, and its integration corresponds to one proton. researchgate.net

Dimethoxyphenyl Protons: The 2,6-dimethoxyphenyl group exhibits a specific substitution pattern. The proton at the C4' position (para to the pyrazole ring) will appear as a triplet due to coupling with the two equivalent protons at C3' and C5'. The protons at C3' and C5' (meta to the pyrazole ring) will appear as a doublet, coupling with the H4' proton. The six protons of the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent due to free rotation and will appear as a sharp singlet. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N-H (pyrazole) | ~12.0 - 13.0 | br s | Broad signal, chemical shift is concentration and solvent dependent. |

| H-3/H-5 (pyrazole) | ~7.6 - 7.8 | s | Equivalent due to tautomerism. chemicalbook.com |

| H-4' (phenyl) | ~7.2 - 7.4 | t | Coupling to H-3' and H-5'. |

| H-3'/H-5' (phenyl) | ~6.6 - 6.8 | d | Coupling to H-4'. |

| -OCH₃ | ~3.8 - 3.9 | s | Sharp singlet integrating to 6 protons. chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the tautomerism, the C3 and C5 carbons of the pyrazole ring are expected to be equivalent, resulting in a single signal. researchgate.net The substituted C4 carbon will also have a characteristic chemical shift. For the dimethoxyphenyl ring, six distinct signals are anticipated: four for the aromatic carbons (C1', C2'/C6', C3'/C5', C4') and one for the two equivalent methoxy carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-3/C-5 (pyrazole) | ~135 - 140 | Equivalent due to tautomerism. researchgate.net |

| C-4 (pyrazole) | ~115 - 120 | Signal for the substituted carbon. |

| C-1' (phenyl) | ~110 - 115 | Quaternary carbon attached to the pyrazole ring. |

| C-2'/C-6' (phenyl) | ~158 - 160 | Quaternary carbons attached to methoxy groups. |

| C-3'/C-5' (phenyl) | ~104 - 106 | Methine carbons. |

| C-4' (phenyl) | ~129 - 131 | Methine carbon. |

| -OCH₃ | ~55 - 56 | Signal for the methoxy carbons. nih.gov |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the H-4' proton and the H-3'/H-5' protons of the phenyl ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H-3/H-5, H-3'/H-5', H-4', -OCH₃) to its corresponding carbon signal (C-3/C-5, C-3'/C-5', C-4', -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the H-3'/H-5' protons of the phenyl ring to the C-1' and C-4 carbons, and from the pyrazole H-3/H-5 protons to the C-4 carbon. These correlations would unequivocally confirm the attachment of the 2,6-dimethoxyphenyl group to the C4 position of the pyrazole ring. rsc.org

¹⁹F NMR (if fluorinated derivatives are relevant)

¹⁹F NMR spectroscopy is a highly sensitive technique used for the analysis of organofluorine compounds. For the parent compound, this compound, this technique is not applicable as there are no fluorine atoms in its structure. However, it would be an essential characterization tool for any synthesized fluorinated derivatives, providing valuable information on the electronic environment of the fluorine substituents. nih.gov

Investigation of Tautomerism and Dynamic Behavior via NMR

As previously mentioned, N-unsubstituted pyrazoles exist as a mixture of rapidly interconverting tautomers. bohrium.comresearchgate.netmdpi.com This dynamic process, known as annular prototropy, involves the migration of the N-H proton between the two ring nitrogen atoms. researchgate.net On the NMR timescale at room temperature, this exchange is typically fast, leading to an averaged spectrum where positions 3 and 5 are equivalent. researchgate.net

Variable temperature (VT) NMR studies can provide deeper insight into this dynamic behavior. By lowering the temperature, the rate of proton exchange can be slowed down. If the coalescence temperature is reached, the single, averaged signal for H-3/H-5 would broaden and eventually split into two distinct signals for the non-equivalent protons of the "frozen" tautomers. Such studies allow for the determination of the energy barrier for the tautomerization process. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3300 | N-H stretch | Pyrazole ring (H-bonded) mdpi.com |

| 3000 - 3100 | C-H stretch (aromatic) | Pyrazole and Phenyl rings |

| 2830 - 2950 | C-H stretch (aliphatic) | Methoxy (-OCH₃) groups |

| 1580 - 1610 | C=C and C=N stretch | Aromatic and Pyrazole rings researchgate.net |

| 1250 - 1280 | C-O-C stretch (asymmetric) | Aryl ether (-O-CH₃) researchgate.net |

| 1020 - 1050 | C-O-C stretch (symmetric) | Aryl ether (-O-CH₃) |

The spectrum would be characterized by a broad N-H stretching band in the region of 3100-3300 cm⁻¹, indicative of intermolecular hydrogen bonding between pyrazole units. mdpi.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The fingerprint region would contain several bands corresponding to the C=C and C=N stretching of the aromatic rings, as well as the strong, characteristic asymmetric and symmetric C-O stretching bands of the aryl ether methoxy groups. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, both standard and high-resolution mass spectrometry (HRMS) provide definitive evidence of its elemental composition and offer insights into its fragmentation behavior under ionization.

Molecular Ion Analysis

In mass spectrometric analysis, the molecular ion peak (M+) is of paramount importance as it corresponds to the molar mass of the compound. For this compound, with a chemical formula of C₁₁H₁₂N₂O₂, the expected monoisotopic mass is approximately 204.09 g/mol . High-resolution mass spectrometry would confirm this with high accuracy, distinguishing it from other potential elemental compositions.

While specific HRMS data for this compound is not available in the provided search results, analysis of a closely related compound, 4-(2-bromo-4,6-dimethoxyphenyl)-1H-pyrazole (C₁₁H₁₁BrN₂O₂), shows a calculated monoisotopic mass of 282.00039 Da. nih.gov This demonstrates the precision of HRMS in confirming elemental formulas. The study of various pyrazole derivatives by HRMS is a common practice to confirm their successful synthesis. acs.orgresearchgate.net

Interactive Data Table: Calculated Mass Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Exact Mass | 204.08988 Da |

Fragmentation Pathway Delineation

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used to deduce its structure. The fragmentation of pyrazole rings is influenced by the nature and position of their substituents. researchgate.net Common fragmentation pathways for pyrazoles involve the loss of stable neutral molecules like HCN, N₂, and radicals from the substituents. researchgate.net

For this compound, the fragmentation is expected to initiate from the molecular ion. Plausible fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would arise from the methoxy groups, resulting in a prominent [M-15]+ peak.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of a methoxy group can lead to the elimination of formaldehyde, producing an [M-30]+ fragment.

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo cleavage, typically involving the loss of HCN (27 Da) or N₂ (28 Da), leading to characteristic fragment ions. researchgate.net

Loss of the entire dimethoxyphenyl group: This would result in a fragment corresponding to the pyrazole ring.

The study of fragmentation patterns in substituted pyrazoles reveals that the initial fragmentation often involves the substituents, which can influence subsequent ring cleavage. researchgate.net For instance, the presence of a methyl group can lead to the loss of a hydrogen radical and subsequent ring expansion. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Pyrazole and its derivatives are aromatic heterocyclic compounds with delocalized π-electron systems, which give rise to characteristic UV absorption bands. orientjchem.orgresearchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyrazole ring itself exhibits absorption in the UV region. nist.govnist.gov The presence of the 2,6-dimethoxyphenyl substituent, a chromophore, will significantly influence the absorption spectrum. The methoxy groups, being auxochromes, are likely to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the phenyl ring and the pyrazole moiety.

Studies on related pyrazole derivatives show that absorption spectra are sensitive to the solvent environment. researchgate.netresearchgate.net For example, the absorption spectrum of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) shows a redshift in a nonpolar solvent like dichloromethane (B109758) compared to a polar solvent like acetonitrile. researchgate.net The electronic transitions in pyrazole itself have been a subject of both experimental and theoretical interest, with studies focusing on its VUV absorption and electron energy loss spectra. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

Single Crystal Growth and Quality Assessment

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. Various techniques can be employed for crystal growth, including slow evaporation of a solvent, vapor diffusion, and solvent layering. youtube.comarxiv.org The choice of solvent is critical and often involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (an anti-solvent) to slowly diffuse into the solution, gradually reducing the solubility and promoting crystallization. youtube.com For pyrazole derivatives, recrystallization from solvents like ethanol is a common method. iucr.org

The quality of the grown crystals is assessed based on their size, shape, and lack of visible defects. A good quality crystal for X-ray diffraction should be a single, well-formed block without cracks or twinning. youtube.com

Crystal System, Space Group, and Unit Cell Parameters

Once a suitable crystal is obtained, it is analyzed by X-ray diffraction to determine its crystal system, space group, and unit cell parameters. The crystal system describes the symmetry of the unit cell, while the space group provides a more detailed description of the symmetry elements within the crystal. The unit cell parameters (a, b, c, α, β, γ) define the dimensions and angles of the repeating unit of the crystal lattice.

While specific crystallographic data for this compound were not found in the search results, studies on other substituted pyrazoles provide examples of the type of data obtained. For instance, 4-iodo-1H-pyrazole crystallizes in the orthorhombic system with the space group Cmme. mdpi.com Another example, (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, crystallizes in the triclinic system with the space group P1. iucr.orgnih.gov The packing of pyrazole molecules in the crystal is often stabilized by intermolecular hydrogen bonds and other interactions like C-H···π interactions. slideshare.netnih.gov

Interactive Data Table: Example Crystallographic Data for a Pyrazole Derivative

This table shows example data for a related pyrazole compound, C₂₂H₁₀Br₄N₄O₃S, to illustrate the parameters determined by X-ray crystallography. cardiff.ac.uk

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3725(6) |

| b (Å) | 20.0436(12) |

| c (Å) | 15.3281(11) |

| α (°) | 90 |

| β (°) | 102.896(6) |

| γ (°) | 90 |

| Volume (ų) | 2806.9(3) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Analysis

The solid-state arrangement of molecules, dictated by a variety of intermolecular forces, is a crucial aspect of the structural chemistry of this compound. The crystal packing is primarily governed by hydrogen bonding and π-π stacking interactions, which define the supramolecular architecture of the compound.

The pyrazole ring, featuring both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom), is a key player in the formation of hydrogen-bonded assemblies. mdpi.com This dual functionality allows for the creation of various supramolecular motifs, such as dimers, trimers, and catemers (chain-like structures), as observed in the crystal structures of related pyrazole derivatives. mdpi.com For instance, the crystal structure of 4-iodo-1H-pyrazole reveals a catemeric motif where molecules are linked through N-H···N hydrogen bonds. mdpi.com Similarly, in a cocrystal involving a pyrazole derivative, intermolecular N-H···O hydrogen bonds have been observed. cardiff.ac.uk Given the presence of the N-H group in this compound, it is highly probable that similar N-H···N or N-H···O hydrogen bonds are significant in its crystal packing. The oxygen atoms of the methoxy groups on the phenyl ring could also act as hydrogen bond acceptors.

In addition to hydrogen bonding, π-π stacking interactions are expected to play a vital role in the crystal packing of this compound, owing to the presence of two aromatic systems: the pyrazole ring and the dimethoxyphenyl ring. These non-covalent interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the crystal lattice. In related structures, such as a pyrazole chalcone (B49325) derivative, C-H···π interactions have been noted. researchgate.net The relative orientation of the aromatic rings, whether face-to-face or offset (parallel-displaced), influences the strength of these interactions. Theoretical studies on π-π interactions suggest that parallel-displaced stacking is often energetically more favorable than face-to-face stacking. In the crystal structure of a 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, a π-π contact with a centroid-centroid distance of 3.65 Å was observed between two phenyl groups of neighboring molecules. cardiff.ac.uk

The interplay of these intermolecular forces—hydrogen bonding and π-π stacking—results in a complex and stable three-dimensional network. The specific details of these interactions, including bond distances and angles, would be definitively determined by single-crystal X-ray diffraction analysis. Based on analogous compounds, a table of expected intermolecular interactions can be compiled.

| Interaction Type | Donor/Acceptor or Involved Rings | Typical Distance (Å) | Reference Example |

|---|---|---|---|

| N-H···N Hydrogen Bond | Pyrazole N-H ··· Pyrazole N | ~2.87 | 4-iodo-1H-pyrazole mdpi.com |

| N-H···O Hydrogen Bond | Pyrazole N-H ··· O (methoxy) | ~2.81 | 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1) cardiff.ac.uk |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | ~3.65 | 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1) cardiff.ac.uk |

| C-H···π Interaction | Phenyl C-H ··· Pyrazole Ring | Not specified | 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation of a compound. nih.gov The process involves calculating the electron density to determine the total energy, which is then minimized to predict bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, often using the B3LYP functional, would establish the spatial arrangement of the atoms and the planarity of the pyrazole and dimethoxyphenyl rings. nih.govjcsp.org.pk

The electronic structure, which governs the molecule's reactivity and properties, is also elucidated through DFT. jcsp.org.pk These calculations provide a detailed map of electron distribution, identifying regions of high and low electron density.

Table 1: Representative Optimized Geometric Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (pyrazole ring) | ~1.39 - 1.41 Å |

| C-N (pyrazole ring) | ~1.35 - 1.38 Å | |

| N-N (pyrazole ring) | ~1.36 Å | |

| C-C (phenyl ring) | ~1.39 - 1.40 Å | |

| C-O (methoxy) | ~1.37 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| C-C (ring-ring link) | ~1.48 Å | |

| Bond Angles | C-N-N (pyrazole ring) | ~105° - 112° |

| N-C-C (pyrazole ring) | ~106° - 110° | |

| C-C-C (phenyl ring) | ~120° | |

| C-O-C (methoxy) | ~118° | |

| Dihedral Angle | Phenyl Ring - Pyrazole Ring | ~30° - 45° |

| Note: These values are illustrative and based on typical results for similar substituted pyrazole compounds from DFT calculations. The dihedral angle between the rings is particularly sensitive to steric hindrance from the methoxy groups. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov The HOMO-LUMO gap is also instrumental in predicting the electronic absorption properties of a molecule, which is relevant for optoelectronic applications. schrodinger.com For pyrazole derivatives, DFT calculations are routinely used to compute these orbital energies and the resulting gap. jcsp.org.pkresearchgate.net

Table 2: Representative Frontier Orbital Energies for Pyrazole Derivatives

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 eV |

| LUMO | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | 4.0 to 5.0 eV |

| Note: Data is representative of values found for various pyrazole derivatives in computational studies. nih.govjcsp.org.pk The specific values for this compound would depend on the final optimized geometry and computational method. |

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. scispace.com

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy groups. nih.govresearchgate.net These areas represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are typically found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring, indicating sites for nucleophilic attack. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, a key area of interest is the rotation around the single bond connecting the pyrazole and dimethoxyphenyl rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This provides insight into the molecule's flexibility and how it might interact with its environment in a solution or biological system.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are highly effective at predicting spectroscopic data, which can then be used to validate and interpret experimental results.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. derpharmachemica.com By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as C-H stretching, N-H bending, or ring deformations. jocpr.com For this compound, theoretical IR spectra would help in assigning the characteristic vibrations of the pyrazole core, the phenyl ring, and the methoxy groups. vscht.czresearchgate.net

Similarly, NMR shielding constants can be calculated to predict the chemical shifts (δ) in ¹H and ¹³C NMR spectra. openaccesspub.org These theoretical predictions are invaluable for assigning signals in experimental spectra to specific atoms within the molecule, confirming its structure. jocpr.com

Table 3: Predicted Characteristic IR Frequencies and NMR Chemical Shifts

| Spectroscopy | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR Frequencies | N-H Stretch (pyrazole) | ~3100 - 3200 |

| C-H Stretch (aromatic) | ~3000 - 3100 | |

| C-H Stretch (methyl) | ~2850 - 2980 | |

| C=N Stretch (pyrazole) | ~1500 - 1550 | |

| C=C Stretch (aromatic) | ~1450 - 1600 | |

| C-O Stretch (methoxy) | ~1250 | |

| ¹H NMR | N-H (pyrazole) | ~12.0 - 13.0 ppm |

| C-H (pyrazole) | ~7.5 - 8.0 ppm | |

| C-H (phenyl) | ~6.5 - 7.5 ppm | |

| O-CH₃ (methoxy) | ~3.8 - 4.0 ppm | |

| ¹³C NMR | C (pyrazole) | ~110 - 140 ppm |

| C (phenyl) | ~100 - 160 ppm | |

| C (methoxy) | ~55 - 60 ppm | |

| Note: These are representative values based on general spectroscopic data for pyrazole and dimethoxyphenyl moieties. derpharmachemica.comjocpr.com Actual values can vary based on the specific molecular environment and solvent. |

Structure-Property Relationship (SPR) Modeling (excluding biological activity, e.g., optoelectronic properties)

Structure-Property Relationship (SPR) modeling uses computational analysis to connect a molecule's structural features to its physical or chemical properties. For this compound, SPR studies can focus on its potential optoelectronic properties.

The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, are directly related to a molecule's ability to absorb and emit light. nih.gov Molecules with certain characteristics, such as extended π-conjugated systems and significant intramolecular charge transfer (ICT), can exhibit nonlinear optical (NLO) properties. researchgate.net Computational models can calculate properties like dipole moment, polarizability, and hyperpolarizability to assess this potential. researchgate.net By modifying the structure, for instance by changing substituent groups, computational SPR studies can predict how these changes would tune the optoelectronic properties, guiding the design of new materials for applications in electronics and photonics. nih.gov

Electrophilic Substitution Reactions on the Pyrazole and Aryl Moieties

The pyrazole ring is a π-excessive system, making it susceptible to electrophilic attack. chim.it The electron density distribution in the pyrazole ring favors electrophilic substitution at the C4 position. pharmaguideline.comquora.com In the case of this compound, the C4 position is already substituted. Consequently, electrophilic attack on the pyrazole ring would be directed to the C5 position, influenced by the electronic effects of the substituents. The 2,6-dimethoxyphenyl group, with its electron-donating methoxy groups, can also undergo electrophilic substitution, although the sterically hindered nature of this group might influence the regioselectivity of such reactions.

Common electrophilic substitution reactions for pyrazoles include:

Halogenation: Reactions with reagents like chlorine, bromine, or N-chlorosuccinimide can introduce halogen atoms onto the pyrazole ring. mdpi.com

Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which can serve as handles for further functionalization. youtube.com

Thiocyanation: Pyrazoles can undergo thiocyanation to introduce a thiocyanate (B1210189) group, often at the C4 position if available. beilstein-journals.org

The presence of the 2,6-dimethoxyphenyl substituent will electronically influence the reactivity of the pyrazole ring towards these electrophiles.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring itself is generally difficult due to its electron-rich nature. chim.it However, if the pyrazole ring is substituted with strong electron-withdrawing groups, nucleophilic substitution becomes more feasible. researchgate.net For this compound, direct nucleophilic attack on the pyrazole ring is unlikely unless further activating groups are present.

Nucleophilic substitution reactions might be more relevant to derivatives of this compound that have been functionalized with leaving groups on either the pyrazole or the aryl ring. The study of nucleophilic aromatic substitution mechanisms has revealed that many of these reactions, long thought to be stepwise, can proceed through a concerted mechanism. rsc.orgnih.gov

Functionalization of the Pyrazole N-H Proton and Nitrogen Atoms

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base. pharmaguideline.com The resulting pyrazolate anion is a potent nucleophile and can be alkylated or acylated to introduce a wide variety of substituents at the N1 position. pharmaguideline.com This N-functionalization is a common and versatile strategy for modifying the properties of pyrazole-containing compounds. researchgate.net

N-Alkylation: Reaction with alkyl halides in the presence of a base is a standard method for introducing alkyl groups. pharmaguideline.com

N-Arylation: Aryl groups can be introduced using methods like the Ullmann condensation. researchgate.net A one-pot synthesis of N-arylpyrazoles from aryl halides has also been developed. organic-chemistry.orgresearchgate.net

Reaction with Diazomethane: Diazomethane can also be used to methylate the pyrazole nitrogen. pharmaguideline.com

For unsymmetrical pyrazoles, the regioselectivity of N-alkylation can be influenced by steric and electronic factors, as well as the reaction conditions. researchgate.net

Metalation and Subsequent Reactions (e.g., Lithiation, Grignard Reactions)

Directed metalation is a powerful tool for the functionalization of pyrazoles. The use of strong bases like n-butyllithium (n-BuLi) can lead to deprotonation at specific carbon atoms, creating a nucleophilic center that can react with various electrophiles. rsc.orgacs.org For pyrazoles, lithiation often occurs at the C5 position, especially if the N1 position is protected. researchgate.net

Lithiation: Treatment of N-protected pyrazoles with n-BuLi can generate a lithiated intermediate, which can then be quenched with electrophiles to introduce substituents at the C5 position. rsc.orgnih.gov

Grignard Reactions: Pyrazolyl Grignard reagents can be prepared from halogenated pyrazoles and magnesium. rsc.org These reagents react with a variety of electrophiles, such as aldehydes and esters, to form new carbon-carbon bonds. rsc.orgerciyes.edu.tr Cross-coupling reactions involving Grignard reagents and halogenated pyrimidines, often catalyzed by transition metals, are also a common strategy. researchgate.net

These metalation strategies provide access to a wide range of substituted pyrazoles that would be difficult to synthesize through other means.

Oxidation and Reduction Reactions of the Pyrazole Ring and Substituents

The pyrazole ring is generally stable towards oxidation. pharmaguideline.comslideshare.net However, the side chains and substituents can be oxidized. In some cases, oxidative cleavage of the pyrazole ring can occur under specific conditions. acs.org For instance, 1H-pyrazol-5-amines can undergo oxidative ring-opening to form 3-diazenylacrylonitrile derivatives. researchgate.net

The reduction of the pyrazole ring is also challenging under typical catalytic and chemical reduction conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under specific conditions. pharmaguideline.comyoutube.com For example, pyrazolines can be oxidized to pyrazoles. mdpi.comnih.gov

Electrochemical methods, such as electrooxidation, are emerging as a promising approach for the functionalization of pyrazole-type compounds. mdpi.com

Synthesis of Diverse this compound Analogues and Derivatives

The synthesis of diverse analogues and derivatives of this compound can be achieved through various synthetic methodologies, building upon the reactivity patterns discussed above.

A common and fundamental approach to constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. chim.itnih.govmdpi.comclockss.orgnih.gov Variations in both the dicarbonyl component and the hydrazine allow for the introduction of a wide array of substituents.

Table 1: Selected Synthetic Methodologies for Pyrazole Derivatives

| Method | Description | Key Features |

|---|---|---|

| Cyclocondensation | Reaction of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.comclockss.org | A versatile and widely used method for constructing the pyrazole core. nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of nitrile imines with alkynes or alkenes. nih.govimist.ma | Provides access to substituted pyrazoles and pyrazolines. imist.ma |

| Vilsmeier-Haack Reaction | Formylation of activated aromatic compounds, which can be applied to pyrazole precursors. chemmethod.com | Useful for introducing formyl groups that can be further elaborated. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira on halogenated pyrazole precursors. nih.gov | Enables the formation of C-C bonds and the introduction of aryl and alkynyl groups. academie-sciences.fr |

| One-Pot Syntheses | Multi-step reactions carried out in a single reaction vessel. organic-chemistry.orgresearchgate.netacs.org | Improves efficiency and reduces waste. researchgate.net |

The synthesis of 4-acylpyrazoles from saturated ketones and hydrazones has been reported, involving multiple C(sp3)–H bond functionalizations and C–C bond cleavage and reorganization. acs.org Furthermore, the synthesis of 4-formyl pyrazole derivatives can be achieved from hydrazones derived from galloyl hydrazide and substituted aromatic ketones using phosphoryl trichloride (B1173362) in dimethylformamide. chemmethod.com The synthesis of pyrazolo[3,4-b]quinolines can be achieved through multicomponent reactions involving aminopyrazoles, aldehydes, and dimedone. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-diazenylacrylonitrile |

| 1H-pyrazol-5-amines |

| 4-acylpyrazoles |

| 4-formyl pyrazoles |

| pyrazolo[3,4-b]quinolines |

| N-arylpyrazoles |

| pyrazolines |

| 1,3-dicarbonyl compound |

| hydrazine |

| nitrile imines |

| galloyl hydrazide |

| aminopyrazoles |

Advanced Applications and Emerging Research Directions for 4 2,6 Dimethoxyphenyl 1h Pyrazole

Coordination Chemistry and Ligand Design

The pyrazole (B372694) moiety is a cornerstone in coordination chemistry, capable of acting as a versatile ligand for a wide array of metal ions. The nitrogen atoms of the pyrazole ring can coordinate to metals in various modes, making pyrazole-based compounds excellent candidates for constructing complex molecular architectures with tailored properties.

The synthesis of metal complexes with pyrazole-based ligands is a well-established field. Typically, these syntheses involve the reaction of a pyrazole derivative with a suitable metal salt. For instance, copper(II) complexes of naphthyl pyrazole ligands have been synthesized by reacting the ligands with copper nitrate. Similarly, aluminum anilido-pyrazolate complexes are formed through the reaction of anilido-pyrazolate ligand precursors with organoaluminum compounds like trimethylaluminum.

For 4-(2,6-dimethoxyphenyl)-1H-pyrazole, it is anticipated that it would readily form complexes with a variety of transition metals such as copper, nickel, palladium, and iron. The synthesis would likely involve the deprotonation of the pyrazole N-H group by a base, followed by the introduction of a metal salt (e.g., CuCl₂, Ni(NO₃)₂, Pd(OAc)₂). The presence of the bulky 2,6-dimethoxyphenyl group at the 4-position would play a crucial role in determining the geometry and nuclearity of the resulting complexes. This steric hindrance might favor the formation of mononuclear complexes or complexes with specific, less-strained geometries.

The characterization of these hypothetical complexes would employ standard analytical techniques. A combination of spectroscopic methods and structural analysis would be essential to fully elucidate their properties.

Table 1: Anticipated Characterization Techniques for Metal Complexes of this compound

| Technique | Information Gained |

| FT-IR Spectroscopy | Confirmation of coordination through shifts in the N-H and C=N stretching frequencies of the pyrazole ring. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the ligand's coordination mode and the overall structure of the complex in solution. |

| Mass Spectrometry (e.g., ESI-MS) | Determination of the molecular weight and stoichiometry of the complex. |

| Single-Crystal X-ray Diffraction | Precise determination of bond lengths, bond angles, coordination geometry, and crystal packing. |

| UV-Vis Spectroscopy | Information on the electronic transitions within the complex, including d-d transitions and charge-transfer bands. |

| Magnetic Susceptibility | Determination of the magnetic properties and the oxidation state of the metal center. |

Metal complexes derived from pyrazole ligands are known to be effective catalysts in a range of organic transformations. These include oxidation reactions, C-C coupling reactions, and polymerization.

The catalytic activity of such complexes is often attributed to the ability of the pyrazole ligand to stabilize the metal center in various oxidation states and to modulate its reactivity. For example, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. Palladium complexes bearing pyrazole-derived N-heterocyclic carbene ligands have demonstrated high efficiency in aqueous Suzuki-Miyaura coupling reactions. Furthermore, aluminum complexes with anilido-pyrazolate ligands have been investigated for the ring-opening polymerization of ε-caprolactone.

Metal complexes of this compound are expected to exhibit significant catalytic potential. The electronic properties of the 2,6-dimethoxyphenyl substituent—donating electron density to the pyrazole ring—could enhance the catalytic activity of the metal center. The steric bulk of this group could also influence the selectivity of catalytic reactions by controlling the access of substrates to the active site.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Reaction Type | Potential Metal Center | Rationale |

| Suzuki-Miyaura Coupling | Palladium, Nickel | Pyrazole ligands are effective in stabilizing Pd and Ni catalysts for C-C bond formation. |

| Oxidation of Alcohols/Phenols | Copper, Iron | The electron-rich nature of the ligand could facilitate oxidative processes. |

| Polymerization Reactions | Aluminum, Titanium | The steric and electronic properties of the ligand can control the polymer's molecular weight and stereochemistry. |

| Hydrogenation/Dehydrogenation | Iridium, Ruthenium | Protic pyrazole complexes have shown activity in hydrogen transfer reactions. |

Applications in Materials Science

The unique photophysical and self-assembly properties of pyrazole derivatives make them attractive candidates for applications in materials science.

While direct studies on this compound in optoelectronics are not widely reported, the broader class of pyrazole derivatives has shown promise in this area. For instance, iridium complexes with pyrazole-based ligands have been utilized in the development of Organic Light-Emitting Diodes (OLEDs). The high thermal stability and tunable photophysical properties of pyrazole complexes are advantageous for these applications.

The this compound scaffold is a promising platform for designing new optoelectronic materials. The extended conjugation provided by the phenyl ring, combined with the electron-donating methoxy (B1213986) groups, could lead to materials with interesting fluorescence or phosphorescence properties. By coordinating with heavy metal ions like iridium or platinum, it may be possible to develop efficient phosphorescent emitters for OLEDs. Furthermore, the sensitivity of the pyrazole ring's electronic structure to its environment suggests potential applications in chemical sensors, where binding of an analyte could induce a measurable change in fluorescence or color.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered structures. The pyrazole ring is an excellent building block for supramolecular assembly due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (N).

The structure of this compound is particularly well-suited for directing self-assembly. The N-H group can form strong hydrogen bonds, while the aromatic pyrazole and phenyl rings can engage in π-π stacking interactions. The 2,6-dimethoxy substitution introduces steric constraints that can be exploited to control the geometry of the resulting assemblies, potentially leading to the formation of discrete molecular cages, one-dimensional chains, or two-dimensional networks. Such ordered structures are of interest for applications in areas like gas storage, separation, and catalysis.

Role in Methodological Development in Organic Synthesis

Substituted pyrazoles are not only valuable as final products but also as versatile intermediates in organic synthesis. The development of new methods for the functionalization of the pyrazole core is an active area of research.

The this compound can serve as a model substrate for developing new synthetic methodologies. For example, methods for the direct C-H functionalization of the pyrazole ring at the 3- and 5-positions would be highly valuable. Given the presence of the bulky 4-substituent, regioselective reactions at these positions could be achieved. Additionally, the N-H group can be readily substituted, allowing for the synthesis of a wide range of N-functionalized derivatives. Research in this area could lead to more efficient routes for the synthesis of complex molecules containing the 4-arylpyrazole motif, which is found in many biologically active compounds.

Future Research Avenues and Potential for Novel Chemical Applications

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and functional materials. tandfonline.comnih.govnih.gov Its metabolic stability and versatile synthetic accessibility have made it a focus of intensive research. nih.govmdpi.comresearchgate.netorganic-chemistry.org The compound this compound presents a particularly intriguing, yet underexplored, variation of this scaffold. The substitution at the 4-position with a 2,6-dimethoxyphenyl group introduces specific steric and electronic features that suggest several promising avenues for future investigation.

The defining characteristic of this molecule is the di-ortho-substitution on the phenyl ring. The two bulky methoxy groups are expected to force the phenyl ring into a non-coplanar orientation relative to the pyrazole ring. This fixed, three-dimensional architecture can be highly advantageous for creating molecules with high specificity for biological targets. Furthermore, the methoxy groups are electron-donating, which modulates the electronic properties of the pyrazole core, potentially influencing its photophysical behavior and binding interactions. acs.org These unique structural and electronic attributes form the basis for exploring its application in diverse chemical fields.

Potential Applications in Medicinal Chemistry

The broad spectrum of biological activities associated with pyrazole derivatives makes this the most immediate area for investigation. allresearchjournal.comglobalresearchonline.netnih.gov Many successful drugs are built around a pyrazole core, and the unique conformation of this compound could be leveraged to develop new therapeutic agents with improved selectivity and potency. nih.govtandfonline.com

Table 1: Proposed Medicinal Chemistry Research Directions for this compound

| Research Area | Rationale | Suggested Investigations |

|---|---|---|

| Kinase Inhibition | The pyrazole scaffold is a well-established hinge-binder in many kinase inhibitors. allresearchjournal.com The rigid, non-planar structure conferred by the 2,6-disubstitution could enable specific interactions within the ATP-binding pocket, potentially leading to high selectivity. | - In vitro screening against a panel of oncologically relevant kinases.- Molecular docking studies to predict binding modes.- Synthesis of N1-substituted derivatives to explore structure-activity relationships (SAR). |

| Anti-inflammatory Agents | Many pyrazole-based compounds, including the blockbuster drug Celecoxib, function as selective inhibitors of cyclooxygenase (COX) enzymes. tandfonline.comnih.gov The specific stereochemistry of the title compound could be explored for novel interactions with COX-1/COX-2 or other inflammatory targets like mPGES-1. | - In vitro assays for COX-1 and COX-2 inhibition.- In vivo evaluation in standard models of inflammation, such as the carrageenan-induced paw edema test. nih.gov |

| Anticancer Therapeutics | Substituted pyrazoles have demonstrated broad anticancer activity through various mechanisms beyond kinase inhibition. globalresearchonline.netpjoes.com The unique topology could disrupt protein-protein interactions or target other cancer-related pathways. | - Cytotoxicity screening against a panel of diverse human cancer cell lines (e.g., NCI-60).- Mechanistic studies (e.g., cell cycle analysis, apoptosis assays) for any hits identified.- Exploration as a scaffold for PROTACs, using the pyrazole as a warhead. |

| Antimicrobial Agents | Pyrazole derivatives have been reported as potent antibacterial agents, including against resistant strains like MRSA. nih.gov New structural motifs are urgently needed to combat antimicrobial resistance. | - Screening against a panel of Gram-positive and Gram-negative bacteria and fungal pathogens. nih.gov- Determination of Minimum Inhibitory Concentration (MIC) for active compounds. |

Potential Applications in Materials Science

The field of organic electronics and sensor technology is another promising area for the application of this compound. The photophysical properties of heterocyclic compounds can be finely tuned by the introduction of suitable substituents, and pyrazoles are known to form the basis of fluorescent probes and organic light-emitting diode (OLED) materials. mdpi.compjoes.commdpi.com

Table 2: Proposed Materials Science Research Directions for this compound

| Application Area | Rationale | Suggested Investigations |

|---|---|---|

| Fluorescent Probes & Chemosensors | The electron-rich 2,6-dimethoxyphenyl group can act as an electron donor. Combining this with the pyrazole ring and potentially adding an acceptor group could create a donor-π-acceptor (D-π-A) system with interesting photophysical properties, such as intramolecular charge transfer (ICT), leading to high Stokes shifts and solvatochromism. researchgate.net | - Synthesis of derivatives with electron-withdrawing groups at other positions on the pyrazole ring.- Comprehensive photophysical characterization (absorption, emission, quantum yield, lifetime) in a range of solvents.- Titration experiments with various metal ions and anions to test for sensing capabilities. mdpi.com |

| Organic Electronic Materials | The control over molecular conformation and electronic properties is crucial for designing materials for applications like OLEDs. The rigid structure and electron-rich nature of the title compound make it an interesting building block for larger conjugated systems. | - Theoretical calculations (DFT) to determine HOMO/LUMO energy levels and predict electronic properties. icm.edu.pl- Synthesis of oligomeric or polymeric materials incorporating the pyrazole unit.- Fabrication and testing of simple electronic devices (e.g., organic field-effect transistors, OLEDs). |

| Ligands for Catalysis | Pyrazoles are effective ligands for a variety of metal-catalyzed reactions. allresearchjournal.comnih.gov The steric bulk provided by the 2,6-dimethoxyphenyl substituent could create a well-defined catalytic pocket around a metal center, potentially leading to high selectivity in catalysis. | - Synthesis of metal complexes (e.g., with Palladium, Copper, Gold).- Characterization of the complexes using techniques like X-ray crystallography.- Testing the catalytic activity of the complexes in common cross-coupling reactions. |

Q & A

Q. What are the common synthetic routes for preparing 4-(2,6-dimethoxyphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazines with β-diketones or their equivalents. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid yields pyrazole derivatives . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and reaction time to improve yields (e.g., 45% yield reported in one protocol) . Monitoring intermediates via TLC or NMR ensures purity at each step.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR : Focus on aromatic proton signals (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns .

- HPLC : Validate purity (>95% by HPLC is typical for research-grade material) and identify impurities .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How do substituents on the pyrazole ring influence solubility and stability during storage?

Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) but may reduce stability under acidic conditions. Store in airtight containers at 2–8°C in the dark to prevent photodegradation . Hydroxyl groups (e.g., in related derivatives) require inert atmospheres to avoid oxidation .

Advanced Research Questions

Q. What computational tools are recommended for analyzing the electronic properties of this compound, and how do they guide functionalization?

Use Multiwfn for wavefunction analysis to map electrostatic potential (ESP) and electron localization function (ELF). These tools predict nucleophilic/electrophilic sites, aiding in designing derivatives with enhanced bioactivity. For example, ESP analysis can identify electron-deficient regions for targeted substitution .

Q. How can X-ray crystallography resolve contradictions in reported biological activities of pyrazole derivatives?

Single-crystal X-ray diffraction provides precise dihedral angles between aromatic rings (e.g., 16.83–51.68° in related structures), which influence receptor binding . Discrepancies in activity (e.g., NTS1 vs. NTS2 receptor affinity) may arise from conformational flexibility; crystallographic data can validate bioactive conformers .

Q. What strategies address conflicting cytotoxicity data in pyrazole derivatives across different cell lines?

- Assay Design : Use orthogonal assays (e.g., MTT for viability, LDH for membrane integrity) to confirm results .

- SAR Studies : Modify substituents (e.g., methoxy vs. halogen groups) to isolate structure-activity relationships. For instance, 2,6-dimethoxyphenyl is critical for NTS1 antagonism but dispensable for NTS2 partial agonism .

Q. How can molecular dynamics (MD) simulations improve the design of pyrazole-based inhibitors?

MD simulations predict binding modes and stability in protein pockets. For example, simulating interactions with PPARγ or kinase targets (e.g., Src/LCK inhibitors) identifies residues critical for hydrogen bonding or hydrophobic contacts . Pair MD with free-energy perturbation (FEP) to rank derivative binding affinities computationally.

Q. What crystallographic challenges arise in pyrazole derivatives with flexible substituents, and how are they mitigated?

Flexible methoxy or hydroxyphenyl groups create disorder in crystal lattices. Use low-temperature (100 K) data collection and restraints for thermal parameters. Refinement with riding models for H-atoms (e.g., C–H = 0.95 Å) improves resolution .

Methodological Tables

Table 1. Key Synthetic Parameters for Pyrazole Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol/Acetic Acid (3:1) | Enhances cyclization rate | |

| Reaction Time | 7–12 hours (reflux) | Prevents side-product formation | |

| Purification | Silica gel chromatography | Removes unreacted hydrazines |

Table 2. Computational vs. Experimental Bond Angles in Pyrazole Derivatives

| Angle Type | Calculated (Multiwfn) | Experimental (X-ray) | Deviation |

|---|---|---|---|

| C–N–C (pyrazole) | 108.5° | 107.9° | 0.6° |

| Dihedral (Ar–Ar) | 18.2° | 16.8° | 1.4° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.